6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818984
InChI: InChI=1S/C16H17N5O/c1-22-12-6-4-11(5-7-12)13-8-9-15-18-19-16(21(15)20-13)14-3-2-10-17-14/h4-9,14,17H,2-3,10H2,1H3
SMILES:
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol

6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC15818984

Molecular Formula: C16H17N5O

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H17N5O/c1-22-12-6-4-11(5-7-12)13-8-9-15-18-19-16(21(15)20-13)14-3-2-10-17-14/h4-9,14,17H,2-3,10H2,1H3
Standard InChI Key LNRJIKLYLYKQRM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCN4)C=C2

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The triazolo[4,3-b]pyridazine core consists of a pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3, respectively . At position 6, the 4-methoxyphenyl group introduces aromaticity and electron-donating capacity via its methoxy (-OCH₃) substituent, while the pyrrolidin-2-yl group at position 3 contributes a saturated five-membered amine ring, enhancing solubility and potential receptor interactions .

Molecular Formula: C₁₆H₁₈N₆O
Molecular Weight: 310.36 g/mol
Key Functional Groups:

  • Triazolo[4,3-b]pyridazine (heterocyclic core)

  • 4-Methoxyphenyl (aromatic electron donor)

  • Pyrrolidin-2-yl (aliphatic amine)

Table 1: Calculated Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.1 (estimated)
Hydrogen Bond Donors2 (pyrrolidinyl NH)
Hydrogen Bond Acceptors6 (triazole N, pyridazine N, methoxy O)
Polar Surface Area78.9 Ų

The methoxy group’s electron-donating nature may stabilize the molecule through resonance effects, while the pyrrolidine ring’s conformational flexibility could facilitate binding to biological targets .

Synthetic Methodologies and Optimization

Retrosynthetic Strategy

The synthesis of 6-(4-methoxyphenyl)-3-(pyrrolidin-2-yl)-[1, triazolo[4,3-b]pyridazine likely follows a modular approach:

  • Core Formation: Cyclocondensation of 3,6-dichloropyridazine with a hydrazide derivative to construct the triazolo[4,3-b]pyridazine scaffold .

  • C6 Functionalization: Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group at position 6 .

  • C3 Substitution: Nucleophilic aromatic substitution (SNAr) or transition-metal catalysis to install the pyrrolidin-2-yl group at position 3.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation significantly enhances reaction efficiency for triazolo-pyridazines. For example, 3,6-dichloropyridazine reacts with acylhydrazides in ethanol under microwave conditions (150°C, 10 min) to yield 3-aryl-6-chloro intermediates with >80% efficiency . Subsequent SNAr reactions with pyrrolidine derivatives at 170°C for 25 min afford the final product .

Table 2: Comparative Synthesis Conditions

StepConventional MethodMAOS Protocol
Core Formation16–60 h reflux, 40–50% yield10 min, 80% yield
C6 Functionalization8–30 h, 40–70% yield25 min, 73% yield

Biological Activity and Mechanistic Insights

Apoptosis Induction and Cell Cycle Arrest

Analogous derivatives induce apoptosis by activating caspase-9 and arresting the cell cycle at the S phase . Molecular docking studies suggest that the triazolo-pyridazine core occupies the ATP-binding pocket of kinases, with the 4-methoxyphenyl group extending into hydrophobic regions .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate bioavailability predicted due to a balance between hydrophobicity (LogP ≈ 2.1) and polar surface area (78.9 Ų) .

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential O-demethylation of the methoxy group.

  • Excretion: Renal clearance anticipated due to moderate molecular weight and hydrophilicity .

Toxicity Considerations

Applications and Future Directions

Therapeutic Applications

  • Oncology: Dual kinase inhibition for breast and lung cancers .

  • CNS Disorders: Pyrrolidine’s amine group may facilitate blood-brain barrier penetration for neurodegenerative disease targeting.

Industrial and Research Applications

  • Chemical Probes: Study kinase signaling pathways.

  • Lead Optimization: SAR studies to refine potency and selectivity .

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